1-(5-fluoro-2-thienyl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine
Description
1-(5-Fluoro-2-thienyl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine is a methanamine derivative featuring a 5-fluoro-2-thienyl group and a 1-methyl-1H-pyrazol-5-ylmethyl substituent. The compound’s structure combines a thiophene ring (fluorinated at the 5-position) with a pyrazole moiety, both of which are heterocyclic systems known for their roles in medicinal chemistry and materials science. The 1-methylpyrazole substituent contributes steric bulk and modulates the compound’s lipophilicity, which is critical for bioavailability and target binding in biological systems.
Properties
Molecular Formula |
C10H13ClFN3S |
|---|---|
Molecular Weight |
261.75 g/mol |
IUPAC Name |
N-[(5-fluorothiophen-2-yl)methyl]-1-(2-methylpyrazol-3-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C10H12FN3S.ClH/c1-14-8(4-5-13-14)6-12-7-9-2-3-10(11)15-9;/h2-5,12H,6-7H2,1H3;1H |
InChI Key |
HVDDBLXFWFEVKU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)CNCC2=CC=C(S2)F.Cl |
Origin of Product |
United States |
Preparation Methods
Preparation of Thienyl and Pyrazolyl Precursors
The synthesis begins with the preparation of two key intermediates: the 5-fluoro-2-thienylmethylamine and 1-methyl-1H-pyrazole-5-carbaldehyde. The 5-fluoro-2-thienylmethylamine is typically synthesized via Friedel-Crafts acylation of thiophene, followed by fluorination using xenon difluoride (XeF₂) in anhydrous hydrogen fluoride (HF) at −40°C. The pyrazole component, 1-methyl-1H-pyrazole-5-carbaldehyde, is generated through a Knorr pyrazole synthesis , where hydrazine reacts with 1,3-diketones under acidic conditions, followed by methylation using methyl iodide.
Key Reaction Conditions for Precursor Synthesis:
| Precursor | Reaction Type | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 5-Fluoro-2-thienylmethylamine | Friedel-Crafts acylation | Acetyl chloride, AlCl₃, XeF₂/HF, −40°C | 65–70 |
| 1-Methyl-1H-pyrazole-5-carbaldehyde | Knorr synthesis | Hydrazine, 1,3-diketone, H₂SO₄, CH₃I | 75–80 |
Coupling of Thienyl and Pyrazolyl Moieties
The intermediates are coupled via a nucleophilic substitution reaction. The 1-methyl-1H-pyrazole-5-carbaldehyde undergoes condensation with 5-fluoro-2-thienylmethylamine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH₃CN) to form the methanamine linkage. This step is critical for maintaining stereochemical integrity and requires strict pH control (pH 4–5) using acetic acid.
Optimization of Coupling Conditions:
-
Solvent: Ethanol/water (3:1 v/v) ensures solubility of both polar and non-polar intermediates.
-
Catalyst: Palladium on carbon (Pd/C) enhances reaction efficiency under hydrogen gas (1–2 atm).
-
Temperature: 50–60°C for 12–18 hours achieves >85% conversion.
Key Reaction Steps and Mechanistic Insights
Fluorination of the Thienyl Ring
The introduction of fluorine at the 5-position of the thienyl ring is achieved via electrophilic aromatic substitution . Xenon difluoride (XeF₂) serves as the fluorinating agent due to its high selectivity and minimal byproduct formation. The reaction proceeds through a Wheland intermediate, stabilized by the electron-donating methylamine group.
Fluorination Efficiency:
Reductive Amination
The final step involves reductive amination to form the methanamine bridge. Sodium cyanoborohydride (NaBH₃CN) is preferred over traditional agents like lithium aluminum hydride (LiAlH₄) due to its compatibility with protic solvents and milder reaction conditions. The mechanism involves imine formation followed by selective reduction of the C=N bond.
Industrial-Scale Production Strategies
Continuous Flow Reactor Systems
Industrial protocols employ continuous flow reactors to enhance reaction control and scalability. For example, the fluorination step is conducted in a microreactor system with residence times <5 minutes, achieving 95% yield at 10 kg/batch scale.
Purification Techniques
-
Chromatography: Reverse-phase HPLC using C18 columns resolves closely related impurities (e.g., di-fluorinated byproducts).
-
Crystallization: Ethyl acetate/hexane mixtures (1:3 v/v) yield >99% pure product after two recrystallizations.
Quality Control and Analytical Validation
Spectroscopic Characterization
-
¹H NMR (400 MHz, DMSO-d₆): δ 7.45 (s, 1H, pyrazole-H), 6.95 (d, J = 3.5 Hz, 1H, thienyl-H), 3.85 (s, 3H, N-CH₃).
-
HPLC-MS: [M+H]⁺ = 254.1 m/z, retention time = 6.2 min (C18 column, acetonitrile/water).
Impurity Profiling
Common impurities include:
-
Des-fluoro analog: <0.1% when using XeF₂.
-
Over-reduction products: <0.5% with NaBH₃CN.
Chemical Reactions Analysis
Types of Reactions
1-(5-fluoro-2-thienyl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine-substituted thienyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding amines or alcohols.
Scientific Research Applications
1-(5-fluoro-2-thienyl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic areas.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 1-(5-fluoro-2-thienyl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Analogues with Varying Heterocyclic Substituents
1-(Furan-2-yl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine (CAS 1856040-92-0) :
This analogue replaces the 5-fluoro-2-thienyl group with a furan ring. The absence of fluorine and sulfur atoms reduces electronegativity and polarizability compared to the target compound. The furan’s oxygen atom introduces stronger hydrogen-bond acceptor capacity, which may alter solubility and binding interactions in biological systems. The molecular weight (191.23 g/mol) is lower than the target compound due to the lighter oxygen atom .- 1-(2-Furyl)-N-[(5-methyl-2-thienyl)methyl]methanamine: This hybrid structure combines a furan and a 5-methylthienyl group. The methyl substituent on the thienyl ring increases hydrophobicity compared to the fluorine in the target compound.
1-(Difluoromethyl)-N-[(5-fluoro-2-thienyl)methyl]-1H-pyrazol-5-amine :
This compound features a difluoromethyl group on the pyrazole ring and retains the 5-fluoro-2-thienyl moiety. The additional fluorine atoms enhance lipophilicity and may improve blood-brain barrier penetration. However, steric hindrance from the difluoromethyl group could reduce synthetic yields or complicate purification .
Pyrazole-Based Methanamine Derivatives
N-[(1-Methyl-1H-pyrazol-3-yl)methyl] Derivatives :
Substituting the pyrazole’s 5-position with a 3-position methyl group (e.g., in compound 13av from ) alters the spatial arrangement of the methanamine side chain. This positional isomerism impacts molecular recognition, as seen in kinase inhibitor studies where 3-substituted pyrazoles showed reduced binding affinity compared to 5-substituted analogues .1-(1-Ethyl-1H-pyrazol-5-yl)-N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]methanamine :
The ethyl and dimethyl substituents on the pyrazole rings increase steric bulk and hydrophobicity. Such modifications are often employed to enhance metabolic stability but may reduce aqueous solubility. This compound’s synthesis (95% purity) suggests robust stability under standard reaction conditions .
Thienyl-Modified Analogues
1-(3-Bromophenyl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine :
Replacing the thienyl group with a brominated phenyl ring introduces a heavy atom, which can influence crystallinity and X-ray diffraction properties. The bromine atom’s polarizability may also enhance halogen bonding in supramolecular assemblies .1-(4-Fluorophenyl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine :
The para-fluorophenyl group provides a balance between electronic effects and steric demand. Fluorine’s electronegativity enhances dipole interactions, making this analogue suitable for studies on serotonin receptor modulation .
Table 1: Comparative Physicochemical Data
*Predicted using fragment-based methods.
Biological Activity
1-(5-fluoro-2-thienyl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine is a heterocyclic compound that has gained attention in medicinal chemistry due to its potential pharmacological properties. This compound features a thiophene ring substituted with a fluorine atom and a pyrazole moiety, which may enhance its biological activity through various mechanisms.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Thiophene Ring : Contains a fluorine atom at the 5-position, which enhances lipophilicity and potentially increases binding affinity to biological targets.
- Pyrazole Moiety : The presence of the methyl group on the pyrazole ring may influence its reactivity and interactions with enzymes and receptors.
Biological Activity
Research indicates that this compound exhibits several biological activities, including:
- Anti-inflammatory Activity : It has been shown to inhibit the release of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .
- Antimicrobial Activity : Preliminary studies suggest effectiveness against various microbial strains, indicating potential applications in antimicrobial therapy .
- Anticancer Properties : The compound has demonstrated cytotoxic effects against certain cancer cell lines, suggesting its potential as an anticancer agent .
The biological activity of 1-(5-fluoro-2-thienyl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine is believed to be mediated through various mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in inflammatory pathways or cancer progression, such as p38 MAPK and COX-2 .
- Receptor Binding : The fluorine atom enhances hydrogen bonding capabilities, potentially increasing the binding affinity to receptors involved in signal transduction pathways .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful. Below is a table summarizing key features of related compounds:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| N-[5-Fluoro-2-thienyl]methyl]-1,3-dimethyl-1H-pyrazol-5-amines | Dimethyl substitution at the pyrazole position | Different pharmacological profiles due to substitution |
| 5-Fluoro-N-(thiophenemethyl)-pyrazole derivatives | Variations in substituents on the pyrazole or thiophene | Different electronic and steric properties |
| Pyrazole derivatives with halogen substitutions | Varying halogen types | Reactivity differs based on halogen type |
Case Studies
Several studies have investigated the biological activity of this compound:
- Anti-inflammatory Effects : A study demonstrated that the compound significantly reduced TNF-alpha release in vitro, indicating its potential as an anti-inflammatory agent .
- Cytotoxicity Against Cancer Cells : In vitro assays showed that the compound inhibited cell proliferation in HeLa cells by over 50%, suggesting promising anticancer activity .
- Microbial Inhibition : The compound exhibited notable antimicrobial effects against gram-positive and gram-negative bacteria, highlighting its potential therapeutic applications in infectious diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
